molecular formula C17H14N2O3 B2702099 2-{1-[(6-methoxypyridin-3-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione CAS No. 946387-09-3

2-{1-[(6-methoxypyridin-3-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione

Cat. No.: B2702099
CAS No.: 946387-09-3
M. Wt: 294.31
InChI Key: CLIMDAFLBKYCTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{1-[(6-methoxypyridin-3-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione is a complex organic compound with a molecular formula of C17H14N2O3 and a molecular weight of 294.30466 This compound is characterized by its indene-1,3-dione core structure, which is substituted with a methoxy-pyridinyl group and an aminoethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(6-methoxypyridin-3-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 6-methoxy-3-pyridinylamine with an appropriate indene-1,3-dione derivative under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{1-[(6-methoxypyridin-3-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-{1-[(6-methoxypyridin-3-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[(6-methoxypyridin-3-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its indene-1,3-dione core, coupled with the methoxy-pyridinyl and aminoethylidene substituents, makes it a valuable compound for various scientific research applications .

Properties

IUPAC Name

3-hydroxy-2-[N-(6-methoxypyridin-3-yl)-C-methylcarbonimidoyl]inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-10(19-11-7-8-14(22-2)18-9-11)15-16(20)12-5-3-4-6-13(12)17(15)21/h3-9,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOVRNXHDFRQSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=CN=C(C=C1)OC)C2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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